molecular formula C18H16N2O2S B5786330 N-(4-anilinophenyl)benzenesulfonamide

N-(4-anilinophenyl)benzenesulfonamide

Cat. No. B5786330
M. Wt: 324.4 g/mol
InChI Key: QFMIVGGIWMMZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)benzenesulfonamide, commonly known as APS, is a sulfonamide-based compound that has been used in various scientific research studies. APS is a small molecule that has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of APS is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. In addition, APS has been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
APS has been found to have various biochemical and physiological effects. APS has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, APS has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. APS has also been found to have anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

APS has several advantages for lab experiments. APS is a small molecule that is easy to synthesize and purify. In addition, APS has been found to have a wide range of biological activities, making it a potential therapeutic agent for various diseases. However, APS also has some limitations for lab experiments. APS has low water solubility, which can limit its use in aqueous solutions. In addition, APS can be toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for APS research. One potential direction is to investigate the potential use of APS as a therapeutic agent for viral infections such as HIV. Another potential direction is to investigate the potential use of APS as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of APS and its potential use in cancer research.

Synthesis Methods

The synthesis of APS involves the reaction of aniline and benzenesulfonyl chloride in the presence of a base. The reaction results in the formation of APS as a white crystalline solid with a melting point of 221-223°C. The purity of APS can be increased by recrystallization from ethanol.

Scientific Research Applications

APS has been used in various scientific research studies due to its diverse biological activities. APS has been found to have anticancer, anti-inflammatory, and antiviral properties. APS has been used in cancer research to inhibit the proliferation and metastasis of cancer cells. In addition, APS has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. APS has also been found to have antiviral properties, making it a potential therapeutic agent for viral infections such as HIV.

properties

IUPAC Name

N-(4-anilinophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,18-9-5-2-6-10-18)20-17-13-11-16(12-14-17)19-15-7-3-1-4-8-15/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIVGGIWMMZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(phenylamino)phenyl]benzenesulfonamide

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